An In-depth Technical Guide to N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-phenylenediamine: Properties, Structure, and Applications
An In-depth Technical Guide to N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-phenylenediamine: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-phenylenediamine (TAP-PDA) is a fascinating and versatile molecule, characterized by a central phenylenediamine core symmetrically substituted with four aminophenyl groups. This unique star-shaped aromatic amine possesses a rich electronic structure and redox activity, making it a compelling building block for a variety of advanced materials. This guide provides a comprehensive overview of the core properties, molecular structure, synthesis, and burgeoning applications of TAP-PDA, with a particular focus on its role in materials science. While the direct application of TAP-PDA in drug development is not yet established, this guide will also touch upon the broader context of phenylenediamine derivatives in medicinal chemistry, offering insights for future research endeavors.
Molecular Structure and Core Properties
At its heart, TAP-PDA is a highly conjugated system. The central 1,4-phenylenediamine unit acts as a strong electron-donating core, and the four peripheral aminophenyl groups further enhance its electron-rich nature. This extended π-conjugation is the primary determinant of its electronic and optical properties.
Chemical and Physical Properties
A summary of the key chemical and physical properties of N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-phenylenediamine is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 3283-07-6 | [1][2] |
| Molecular Formula | C₃₀H₂₈N₆ | [1] |
| Molecular Weight | 472.58 g/mol | [1] |
| Appearance | Kelly powder or greenish-grey crystalline powder | |
| Melting Point | >300 °C | |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) | |
| Insoluble in methanol and water | ||
| IUPAC Name | 4-N-[4-(4-amino-N-(4-aminophenyl)anilino)phenyl]-4-N-(4-aminophenyl)benzene-1,4-diamine | [3] |
| SMILES | c1cc(ccc1N)N(c2ccc(cc2)N)c3ccc(cc3)N(c4ccc(cc4)N)c5ccc(cc5)N | [4] |
Structural Representation
The chemical structure of N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-phenylenediamine is depicted below. This diagram illustrates the central phenylenediamine ring connected to four peripheral aminophenyl groups via nitrogen atoms.
Caption: 2D representation of N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-phenylenediamine.
Synthesis and Characterization
The synthesis of N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-phenylenediamine is typically achieved through the reduction of its nitro-precursor, N,N,N',N'-tetrakis(p-nitrophenyl)p-phenylenediamine.
Experimental Protocol: Synthesis of TAP-PDA
This protocol is based on a reported synthetic route and should be performed by qualified chemists with appropriate safety precautions.[1]
Materials:
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N,N,N',N'-tetrakis(p-nitrophenyl)p-phenylenediamine (starting material)
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Ferric chloride hexahydrate (FeCl₃·6H₂O)
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Iron (III) oxide (Fe₂O₃)
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Activated carbon
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1-methyl-2-pyrrolidinone (NMP)
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80% Hydrazine monohydrate aqueous solution
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Methanol
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Water
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Three-necked flask and standard laboratory glassware
Procedure:
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Reaction Setup: In a three-necked flask, combine 160 g of N,N,N',N'-tetrakis(p-nitrophenyl)p-phenylenediamine, 1.07 g of ferric chloride hexahydrate, 1.55 g of iron (III) oxide, 16.2 g of activated carbon, and 1400 ml of 1-methyl-2-pyrrolidinone.[1]
-
Heating: Heat the mixture with stirring to an internal temperature of 100 °C.[1]
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Reduction: Slowly add 450 g of 80% hydrazine monohydrate aqueous solution dropwise, maintaining the reaction temperature between 100-110 °C.[1]
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Reaction Time: Continue stirring the reaction mixture for 5 hours at 100-110 °C.[1]
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Work-up:
-
Cool the reaction to room temperature.[1]
-
Filter the mixture to remove the activated carbon.[1]
-
To the filtrate, sequentially add 800 ml of methanol and 1200 ml of water dropwise to precipitate the product.[1]
-
Collect the precipitated crystals by suction filtration to yield N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-phenylenediamine.[1]
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Caption: Workflow for the synthesis of TAP-PDA.
Characterization
The synthesized product can be characterized using a variety of analytical techniques to confirm its identity and purity. Mass spectrometry of the product should show a molecular ion peak (M/e) at 472, corresponding to its molecular weight.[1] Other essential characterization techniques would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms.
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Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would be employed to identify the characteristic functional groups, such as the N-H stretching of the amine groups and the aromatic C-H and C=C vibrations.
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UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy would reveal the electronic absorption properties of the molecule, providing information about the π-π* transitions within the conjugated system.
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Elemental Analysis: To confirm the empirical formula of the synthesized compound.
Applications in Materials Science
The electron-rich nature and redox activity of N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-phenylenediamine make it a highly attractive component for a range of advanced materials, particularly in the field of organic electronics.
Hole Transporting Material in Perovskite Solar Cells
While direct application of TAP-PDA in perovskite solar cells (PSCs) is not yet widely reported, derivatives of phenylenediamine are being actively investigated to enhance the efficiency and stability of these devices. For instance, (phenylene)di(ethylammonium) iodide (PDEAI₂) isomers have been used for surface passivation of perovskite films, leading to power conversion efficiencies of up to 23.9%.[5] These molecules help to reduce defects at the perovskite surface and grain boundaries, which are major sources of non-radiative recombination and efficiency loss.[5] The multiple amine groups in TAP-PDA suggest its potential as a defect passivating agent and a hole-transporting material, facilitating the efficient extraction of charge carriers from the perovskite layer.
Building Block for Advanced Polymers and Frameworks
The tetra-functional nature of TAP-PDA, with its four reactive amine groups, makes it an excellent monomer for the synthesis of polymers and porous frameworks.
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Electroactive Polymers: TAP-PDA can be polymerized with various comonomers to create electroactive polymers with applications in electrochromic devices, sensors, and charge-storage materials.
-
Covalent Organic Frameworks (COFs): As a building block for COFs, TAP-PDA can be used to construct highly ordered, porous materials with potential applications in gas storage, catalysis, and as electrode materials in supercapacitors.
-
Cathode Material for Batteries: A derivative, N,N,N′,N′-tetra(4-aminophenol)-1,4-phenylenediamine (TAPA), has been used to create a polymer for zinc-ion batteries, demonstrating high charge storage capacity.[6]
Potential in Medicinal Chemistry: An Outlook
While the primary applications of N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-phenylenediamine are in materials science, the broader class of phenylenediamine derivatives has some relevance in medicinal chemistry. It is important to note that the parent compound, p-phenylenediamine, is a known contact allergen and has been associated with some toxicity.
The exploration of TAP-PDA in a biological context is still in its infancy. However, its structural motifs are present in some biologically active molecules. The potential for this class of compounds in drug discovery is an area that warrants further investigation, particularly in fields where redox activity and the ability to interact with biological macromolecules are important.
Safety and Handling
N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-phenylenediamine should be handled with care in a laboratory setting. It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat. The material should be handled in a well-ventilated area or in a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[2]
Conclusion
N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-phenylenediamine is a molecule with significant potential, particularly as a building block for advanced materials. Its synthesis is well-established, and its electron-rich, redox-active nature makes it a prime candidate for applications in organic electronics, energy storage, and porous frameworks. While its role in drug development is yet to be explored, the versatility of its chemical structure may open new avenues for research in medicinal chemistry. As research into novel functional materials continues to grow, it is likely that the full potential of this intriguing molecule will be realized.
References
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Nature Communications. (2021). Tuning structural isomers of phenylenediammonium to afford efficient and stable perovskite solar cells and modules. Nature Communications, 12(1), 6394. Retrieved from [Link]
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Chemsrc. (2025, August 20). CAS#:3283-07-6 | 4-N-[4-(4-amino-N-(4-aminophenyl)anilino)phenyl]-4-N-(4-aminophenyl)benzene-1,4-diamine. Retrieved from [Link]
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Watson International Ltd. (n.d.). N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine CAS 3283-07-6. Retrieved from [Link]
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PubChem. (n.d.). 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-aminophenyl)-. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and characterization of the N, N, N', N'-tetra methyl propionate-1, 4-phenylenediamine. Retrieved from [Link]
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PubMed Central. (n.d.). Comparative Study of Iminodibenzyl and Diphenylamine Derivatives as Hole Transport Materials in Inverted Perovskite Solar Cells. Retrieved from [Link]
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ACS Publications. (2025, March 17). Functionalized Phenyl Methanaminium Salts Provide Highly Stable Perovskite Solar Cells. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Controlled quinone introduction into N,N,N′,N′-tetra(4-aminophenol)-1,4-phenylenediamine as a cathode material for zinc-ion batteries. Retrieved from [Link]
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DOI. (n.d.). Surface n-Doped Metal Halide Perovskite for Efficient and Stable Solar Cells through Organic Chelation. Retrieved from [Link]
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